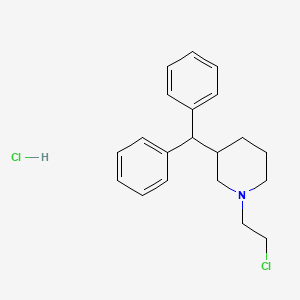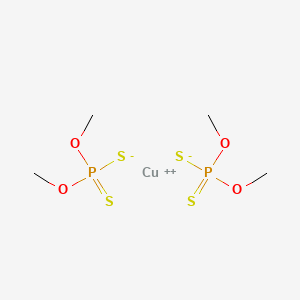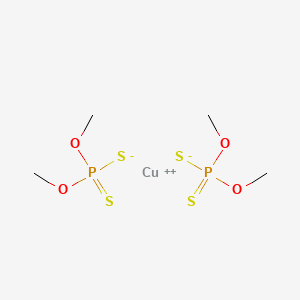
Bis(dimethyl dithiophosphato)copper
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(dimethyl dithiophosphato)copper is a coordination compound that features copper(I) ions coordinated with dimethyl dithiophosphate ligands. This compound is part of a broader class of thiophosphorus compounds, which are known for their applications in various industrial and scientific fields, particularly in flotation processes for metal ores .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bis(dimethyl dithiophosphato)copper typically involves the reaction of copper(I) salts with dimethyl dithiophosphate ligands. A common method includes dissolving copper(I) chloride in an appropriate solvent, followed by the addition of dimethyl dithiophosphate under controlled conditions. The reaction mixture is then stirred and heated to facilitate the formation of the desired complex .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to ensure high yield and purity. The process may include steps such as solvent extraction, filtration, and recrystallization to isolate and purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Bis(dimethyl dithiophosphato)copper undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form copper(II) complexes.
Reduction: It can be reduced back to copper(I) under specific conditions.
Substitution: Ligands in the complex can be substituted with other ligands, leading to the formation of different coordination compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Ligand exchange reactions often involve the use of other thiophosphates or phosphines.
Major Products:
Oxidation: Copper(II) dimethyl dithiophosphate.
Reduction: Copper(I) dimethyl dithiophosphate.
Substitution: Various copper(I) or copper(II) complexes with different ligands.
Applications De Recherche Scientifique
Bis(dimethyl dithiophosphato)copper has several applications in scientific research:
Chemistry: Used as a reagent in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Widely used in the flotation processes for the beneficiation of metal ores, particularly in the extraction of copper, gold, and other precious metals
Mécanisme D'action
The mechanism by which bis(dimethyl dithiophosphato)copper exerts its effects involves the coordination of the copper(I) ion with the sulfur atoms of the dimethyl dithiophosphate ligands. This coordination enhances the compound’s stability and reactivity. The molecular targets and pathways involved include interactions with metal surfaces and biological molecules, leading to various chemical and biological effects .
Comparaison Avec Des Composés Similaires
- Bis(diethyl dithiophosphato)copper
- Bis(diphenyl dithiophosphato)copper
- Copper(II) acetylacetonate
- Copper(II) bis(3,5-heptanedionato)
Comparison: Bis(dimethyl dithiophosphato)copper is unique due to its specific ligand structure, which imparts distinct chemical and physical properties. Compared to bis(diethyl dithiophosphato)copper and bis(diphenyl dithiophosphato)copper, the dimethyl variant offers different solubility and reactivity profiles. Additionally, compared to copper(II) acetylacetonate and copper(II) bis(3,5-heptanedionato), this compound exhibits unique coordination chemistry and applications in flotation processes .
Propriétés
Numéro CAS |
28867-26-7 |
|---|---|
Formule moléculaire |
C4H12CuO4P2S4 |
Poids moléculaire |
377.9 g/mol |
Nom IUPAC |
copper;dimethoxy-sulfanylidene-sulfido-λ5-phosphane |
InChI |
InChI=1S/2C2H7O2PS2.Cu/c2*1-3-5(6,7)4-2;/h2*1-2H3,(H,6,7);/q;;+2/p-2 |
Clé InChI |
VGLRSDJWIRZUJJ-UHFFFAOYSA-L |
SMILES canonique |
COP(=S)(OC)[S-].COP(=S)(OC)[S-].[Cu+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


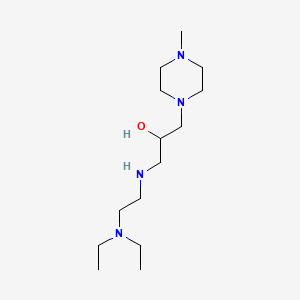
![3-Thiophen-2-yl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B12807400.png)

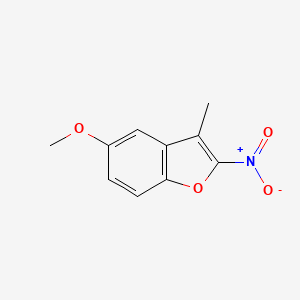



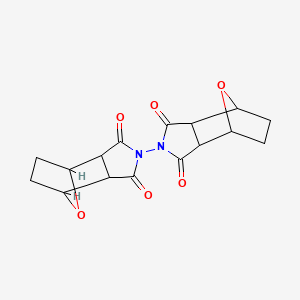
![[2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]methyl acetate](/img/structure/B12807438.png)

